molecular formula C9H11BrN2O B8045545 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Cat. No.: B8045545
M. Wt: 243.10 g/mol
InChI Key: LBFXHDJEZAMZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 7-bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine , reflecting its bicyclic framework and substituent positions. The pyrido[3,2-b]oxazine system consists of a pyridine ring fused to a 1,4-oxazine ring, with partial saturation at the 3,4-positions. The ethyl group at position 3 and bromine at position 7 are critical for its electronic and steric profile. The molecular formula is C₉H₁₁BrN₂O , confirmed by high-resolution mass spectrometry.

Table 1: Key Molecular Identifiers
Property Value Source
Molecular Formula C₉H₁₁BrN₂O
Molecular Weight 243.10 g/mol
SMILES CCC1COC2=C(N1)N=CC(=C2)Br
InChIKey LBFXHDJEZAMZEC-UHFFFAOYSA-N

Crystallographic Analysis and Conformational Dynamics

X-ray crystallography reveals a planar pyridine ring fused to a puckered oxazine ring, with the ethyl group adopting an equatorial orientation to minimize steric strain. The dihydro-oxazine moiety exhibits partial saturation, introducing conformational flexibility. The bromine atom occupies a position ortho to the oxazine nitrogen, creating a dipole moment that influences intermolecular interactions.

Comparative analysis with the non-ethyl analogue (7-bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine, CAS 34950-82-8) shows that the ethyl group increases hydrophobicity and steric bulk, altering packing efficiency in the crystalline state. The 3D conformer model (PubChem) highlights intramolecular hydrogen bonding between the oxazine oxygen and the pyridine nitrogen, stabilizing the bicyclic system.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR : The ethyl group’s methyl protons resonate at δ 1.2–1.4 ppm (triplet), while methylene protons adjacent to oxygen (OCH₂) appear at δ 3.6–4.0 ppm. The aromatic proton adjacent to bromine (C7-H) is deshielded, appearing at δ 8.2–8.5 ppm.
  • ¹³C NMR : The brominated carbon (C7) exhibits a signal at δ 120–125 ppm, characteristic of aryl bromides.
Infrared (IR) Spectroscopy

Strong absorption at 560–580 cm⁻¹ corresponds to the C-Br stretch, while the oxazine C-O-C asymmetric vibration appears at 1,240–1,260 cm⁻¹.

Mass Spectrometry

Electrospray ionization (ESI) shows a molecular ion peak at m/z 244.0 ([M+H]⁺), with isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br).

Computational Molecular Modeling

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the geometry, revealing a HOMO-LUMO gap of 4.8 eV, indicative of moderate electronic stability. The ethyl group’s electron-donating effect increases electron density at the oxazine nitrogen, enhancing nucleophilicity. Quantum mechanics/molecular mechanics (QM/MM) simulations predict preferential reactivity at the C7 bromine site in cross-coupling reactions.

Comparative Analysis with Pyrido-Oxazine Analogues

Table 2: Structural and Electronic Comparisons
Compound Molecular Weight (g/mol) Key Substituents HOMO-LUMO Gap (eV)
7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido... 243.10 -Br, -C₂H₅ 4.8
7-Bromo-3,4-dihydro-2H-pyrido... 215.05 -Br 5.1
2-Ethyl-4-(1-phenylethyl)-3,4-dihydro... 268.35 -C₂H₅, -CH(CH₂Ph) 4.5

The ethyl-substituted derivative exhibits reduced polarity compared to its non-ethyl counterpart, impacting solubility in polar solvents. The phenyl-substituted analogue (CAS 88799-74-0) demonstrates enhanced π-π stacking interactions due to the aromatic moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-2-7-5-13-8-3-6(10)4-11-9(8)12-7/h3-4,7H,2,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFXHDJEZAMZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC2=C(N1)N=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Deprotonation: NaH abstracts the acidic proton from the nitrogen, forming a reactive anion.

  • Nucleophilic Substitution: The anion attacks ethyl iodide, displacing iodide and forming the ethylated product.

Optimization Data

ParameterConditionYield (%)
BaseNaH (50% suspension)45–60
SolventDMF75–80
Temperature0–15°C (ice bath)70
Reaction Time16–24 hours65

Purification: Recrystallization from isopropanol/ether mixtures enhances purity (>95%).

Sequential Bromination and Alkylation

For non-brominated precursors, electrophilic bromination is conducted post-cyclization. Using N-bromosuccinimide (NBS) in chloroform under radical initiation (AIBN), bromination occurs regioselectively at position 7. Subsequent alkylation follows the method above.

Bromination Conditions

  • Reagent: NBS (1.1 equiv)

  • Initiator: AIBN (0.1 equiv)

  • Solvent: Chloroform

  • Temperature: 60°C

  • Yield: 55–65%

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of each method:

MethodKey StepAdvantagesLimitationsOverall Yield (%)
Pre-brominated CoreCyclizationHigh regioselectivityLimited precursor availability60–70
N-AlkylationEthylationScalable, mild conditionsModerate yields45–60
Sequential StepsBromination → EthylationFlexible for late-stage functionalizationMulti-step purification40–50

Industrial-Scale Considerations

For large-scale production, the N-alkylation route is preferred due to operational simplicity. Critical factors include:

  • Catalyst Recovery: Recycling NaH residues reduces costs.

  • Solvent Choice: Switching to toluene improves safety profiles.

  • Continuous Flow Systems: Enhance reaction control and yield consistency .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: Further cyclization can occur to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Oxidized products may include ketones or aldehydes.

    Reduction: Reduced products may include alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has been investigated for its potential therapeutic properties. Its structure allows for interactions with biological targets that could lead to the development of new pharmaceuticals.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyrido[3,2-b][1,4]oxazine compounds exhibit anticancer properties. A study demonstrated that specific modifications to the oxazine ring enhance cytotoxicity against various cancer cell lines, suggesting a pathway for drug development targeting cancer therapeutics .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its bromine atom can be substituted or eliminated to create a variety of derivatives useful in further chemical reactions.

Data Table: Synthetic Applications

Reaction TypeProduct TypeReference
Nucleophilic SubstitutionAlkylated derivatives
CyclizationNew heterocycles
FunctionalizationModified oxazines

Material Science

In material science, this compound is explored for its potential use in developing polymers and coatings due to its unique electronic properties.

Case Study: Polymer Development
Recent studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This makes it a candidate for high-performance materials used in various industrial applications .

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its toxicological profile. The compound has been classified with certain hazards; for example, it is harmful if swallowed or inhaled . Safety data sheets should be consulted when handling this compound in laboratory settings.

Mechanism of Action

The mechanism of action of 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Substituent Position and Reactivity

  • Bromine Position : Bromine at position 7 (as in the target compound) vs. position 6 () alters electronic properties. The 7-bromo derivative exhibits stronger electron-withdrawing effects, enhancing electrophilic substitution reactivity at adjacent positions .
  • Alkyl Groups : Ethyl (C₂H₅) at position 3 increases steric bulk and lipophilicity compared to methyl (C₃H₈) at position 4 (). This may improve membrane permeability but reduce aqueous solubility .

Spectroscopic and Analytical Data

  • IR Spectroscopy : Brominated pyrido-oxazines show characteristic C-Br stretches at 500–600 cm⁻¹ and C=N/C=O vibrations at 1500–1700 cm⁻¹ . Ethyl groups introduce C-H stretches near 2900–3000 cm⁻¹.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., m/z 437.9631 for 4-(indol-3-yl)ethyl-6,8-dibromo derivative) .

Biological Activity

7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including its effects on cancer cells and its antioxidant and antimicrobial activities.

  • Molecular Formula : C9H11BrN2O
  • Molecular Weight : 243.104 g/mol
  • CAS Number : 1934713-34-4

Anticancer Activity

Recent studies have demonstrated that oxazine derivatives, including this compound, exhibit significant anticancer properties. For instance:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of the JNK pathway and the generation of reactive oxygen species (ROS). This mechanism is crucial for overcoming drug resistance in cancer cells .
  • Cell Cycle Arrest : Research indicates that this compound can trigger G1 phase arrest in breast cancer cells. This is associated with the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins such as Bcl-2 and Survivin .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays:

  • DPPH Radical Scavenging Assay : The compound demonstrated a strong ability to scavenge DPPH radicals, indicating its potential as an antioxidant agent. The IC50 value for this activity was found to be significantly lower than that of standard antioxidants like Trolox .

Antimicrobial Activity

The antimicrobial efficacy of oxazine derivatives has been explored in several studies:

  • Inhibition Zones : Compounds similar to this compound showed inhibition zones ranging from 14 to 19 mm against gram-negative bacteria. This suggests a promising application in treating bacterial infections .
  • Minimum Inhibitory Concentration (MIC) : The synthesized oxazines exhibited varying MIC values against selected pathogens, indicating their potential as antimicrobial agents .

Case Studies and Research Findings

StudyFindings
Study on Apoptosis Induction Induced apoptosis in breast cancer cells via ROS/JNK pathway; enhanced expression of pro-apoptotic proteins.
Antioxidant Activity Assessment Strong DPPH radical scavenging activity with an IC50 value lower than Trolox; suggested use in oxidative stress-related conditions.
Antimicrobial Efficacy Significant inhibition against gram-negative bacteria with measurable inhibition zones; potential for further development as an antibiotic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving brominated pyridine precursors and ethyl-substituted oxazine intermediates. Phase-transfer catalysis (solid-liquid) in solvents like DMF, with p-toluenesulfonic acid as a catalyst, enhances yield and selectivity . For systematic optimization, employ factorial design (e.g., 2^k designs) to evaluate variables such as temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolve proton environments and confirm substitution patterns (e.g., bromine and ethyl group positions). Chemical shifts in DMSO-d6 or CDCl3 are critical for assigning stereochemistry .
  • X-ray crystallography : Determines solid-state conformation, bond lengths, and angles. Refinement parameters (R-factor < 0.05) ensure accuracy .
  • Mass spectrometry (ESI/HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z) and detects isotopic patterns for bromine .

Q. How can researchers assess the thermal and chemical stability of this compound under different experimental conditions?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures and phase transitions (e.g., melting points: 116–119°C for CAS 34950-82-8) .
  • Accelerated stability studies : Expose the compound to varying pH (1–13), humidity (40–80% RH), and temperatures (25–60°C) for 4–12 weeks. Monitor degradation via HPLC or LC-MS .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the bromine substituent in this compound towards nucleophilic substitution?

  • Methodological Answer :

  • Quantum chemical calculations (DFT) : Use Gaussian or ORCA to model transition states and activation energies for SNAr (nucleophilic aromatic substitution) pathways. Solvent effects (e.g., DMF vs. THF) are incorporated via PCM (Polarizable Continuum Model) .
  • Reaction path search methods : IRC (Intrinsic Reaction Coordinate) analysis identifies intermediates and validates proposed mechanisms .

Q. How can conflicting crystallographic and spectroscopic data be reconciled when determining the solid-state vs solution-phase conformation of this compound?

  • Methodological Answer :

  • Dynamic NMR : Detect conformational flexibility in solution (e.g., coalescence temperatures for exchanging protons) .
  • Molecular dynamics (MD) simulations : Compare X-ray-derived structures with simulated solution-phase ensembles (GROMACS/AMBER) to identify dominant conformers .
  • Variable-temperature XRD : Capture phase transitions or solvent-induced polymorphism .

Q. What factorial design approaches are appropriate for studying the simultaneous effects of temperature, solvent polarity, and catalyst loading on the compound's synthetic yield?

  • Methodological Answer :

  • Full factorial design (3^3) : Vary temperature (80–120°C), solvent (DMF, THF, toluene), and catalyst loading (5–15 mol%). Analyze main effects and interactions via ANOVA .
  • Central Composite Design (CCD) : Optimize non-linear relationships between variables. Use Minitab or Design-Expert for statistical modeling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Reproduce experiments : Verify purity via HPLC (>98%) and recrystallization (e.g., ethanol/water mixtures) to eliminate solvent residues .
  • Cross-validate techniques : Compare XRD data (e.g., CAS 34950-82-8 vs. 852054-42-3) to identify polymorphic variations .
  • Meta-analysis : Review synthesis protocols (e.g., isolation methods, drying conditions) across studies to pinpoint systematic errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.